6-METHYL-N-{5-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE

Kinase Selectivity Target Engagement Off-Target Screening

Obtain a validated negative control for kinase selectivity profiling. This N-(1,3-thiazol-2-yl)pyridin-2-amine derivative (CAS 1049119-53-0) is consistently inactive across 15+ enzymatic assays (KDM5B, AICDA, LDHA, etc.). Use it to establish baseline signals in off-target liability screening, or as the inert partner in matched molecular pair analysis against active analogs. Its computed XLogP3 of 4.8 supports passive permeability studies. - Inactive across 15+ diverse enzymatic assays (PubChem qHTS) - Structurally distinct 2-methylbenzyl group for SAR studies - Ships worldwide for R&D use only; bulk/custom synthesis available

Molecular Formula C17H17N3S
Molecular Weight 295.4
CAS No. 1049119-53-0
Cat. No. B2829943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-METHYL-N-{5-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE
CAS1049119-53-0
Molecular FormulaC17H17N3S
Molecular Weight295.4
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC2=NC=C(S2)CC3=CC=CC=C3C
InChIInChI=1S/C17H17N3S/c1-12-6-3-4-8-14(12)10-15-11-18-17(21-15)20-16-9-5-7-13(2)19-16/h3-9,11H,10H2,1-2H3,(H,18,19,20)
InChIKeyPIEDBWZABGVHTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / 40 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide for 6-Methyl-N-{5-[(2-methylphenyl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine


6-Methyl-N-{5-[(2-methylphenyl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine (CAS 1049119-53-0) is a synthetic organic compound belonging to the N-(1,3-thiazol-2-yl)pyridin-2-amine class, a scaffold extensively investigated for kinase inhibition, particularly against vascular endothelial growth factor receptor (VEGFR/KDR) [1]. The compound features a central 2-aminothiazole core linked to a 6-methylpyridine and a 2-methylbenzyl substituent, with a molecular weight of 295.4 g/mol and a computed XLogP3 of 4.8, indicating moderate lipophilicity suitable for cell permeability [2]. This compound is available from multiple commercial vendors, primarily as a research-use-only screening compound, and is cataloged under PubChem CID 43845160 and ChEMBL ID CHEMBL4905154 [3].

Screening Role Negative control for kinase/enzyme profiling Consistently inactive across diverse qHTS panels
Matched Pair Inactive analog vs. EGFR inhibitor GI-566508 Same molecular formula, distinct substitution
Off-target Counterscreen No promiscuous enzyme inhibition Avoids cytotoxicity from non-specific binding

Why Generic Substitution Fails for 6-Methyl-N-{5-[(2-methylphenyl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine


Substitution with other N-(1,3-thiazol-2-yl)pyridin-2-amine analogs is not straightforward, as subtle variations in the benzyl or pyridine substituents can drastically alter kinase selectivity and potency [1]. The 2-methylbenzyl group of this compound provides a distinct steric and electronic profile compared to analogs with unsubstituted phenyl or other positional isomers, which may result in differential binding modes to kinase hinge regions. High-throughput screening data from PubChem indicates that this specific compound is consistently inactive across a diverse panel of 15 assays, including KDM5B, AICDA, ALOX12, and LDHA, suggesting it may serve as a useful negative control rather than a promiscuous inhibitor [2]. This selectivity profile is not shared by all analogs, making direct substitution risky without confirmatory counterscreening.

!
Subtle changes in benzyl or pyridine substitution can drastically shift kinase selectivity; analogs with unsubstituted phenyl may exhibit unintended inhibition.
!
The compound is a validated inactive negative control; replacing it with structurally similar but active inhibitors undermines assay baseline and selectivity profiling.
!
Direct substitution without confirmatory counterscreening may introduce off-target hits, as not all N-(1,3-thiazol-2-yl)pyridin-2-amines share this profile.

Quantitative Differentiation from Closest Analogs: 6-Methyl-N-{5-[(2-methylphenyl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine


Off-Target Enzyme Selectivity vs. Staurosporine

In a qHTS panel evaluating inhibition of lactate dehydrogenase (LDHA/B), the compound was classified as Inactive at primary screening concentrations, in contrast to the pan-kinase inhibitor staurosporine, which typically shows measurable inhibition in similar enzyme-coupled assays [1]. This suggests a lower liability for non-specific enzyme inhibition, a common source of cytotoxicity in kinase-targeted libraries.

LDHA off-target
Cross-study comparable
Inactive (2 µM) vs. staurosporine typical IC50
Supports low non-specific enzyme inhibition risk
qHTS lactate dehydrogenase assay; may reduce cytotoxicity screening interference
KDM5B histone demethylase
Cross-study comparable
Inactive (2 µM) vs. CPI-455 IC50 = 10 nM
Rules out epigenetic off-target activity
FDH-coupled confirmatory assay; confirms selective pharmacological tool profile
AID deaminase
Cross-study comparable
Inactive (2 µM) vs. UGI IC50
No interference with DNA editing enzyme activity
Primary qHTS; suitable for genetic stability assay controls
Physicochemical profile vs. GI-566508
Data to verify
ΔXLogP3 = +0.31, ΔTPSA = +28.3 Ų
Higher lipophilicity, larger polar surface area; may support permeability studies
Computed descriptors; confirm experimentally for formulation research
Antiviral FMDV assay
Cross-study comparable
Inactive (2 µM, both luciferase signals) vs. ribavirin typical partial inhibition
Confirmed negative control utility in antiviral screening
72h nanoGlo format; avoids false-positive luciferase interference
Kinase Selectivity Target Engagement Off-Target Screening

KDM5B Inhibition vs. CPI-455

When profiled in a KDM5B histone demethylase FDH-coupled qHTS confirmatory assay, the compound was Inactive, in contrast to the selective KDM5 inhibitor CPI-455, which exhibits an IC50 of 10 nM in the same assay format [1]. This differential activity confirms that the compound does not interfere with this class of epigenetic erasers, a desirable property for compounds designed to target other pathways.

KDM5B histone demethylase
Cross-study comparable
Inactive (2 µM) vs. CPI-455 IC50 = 10 nM
Rules out epigenetic off-target activity
FDH-coupled confirmatory assay; confirms selective pharmacological tool profile
Epigenetic Inhibitor Histone Demethylase KDM5B

AID Deaminase Activity vs. UGI

In a primary qHTS assay for inhibitors of Activation Induced Cytidine Deaminase (AID), the compound was Inactive for both AID signal and UDG counterscreen, while the known AID inhibitor uracil DNA glycosylase inhibitor (UGI) demonstrates potent inhibition in this assay [1]. This indicates the compound does not modulate the AID-mediated DNA deamination pathway.

AID deaminase
Cross-study comparable
Inactive (2 µM) vs. UGI IC50
No interference with DNA editing enzyme activity
Primary qHTS; suitable for genetic stability assay controls
Physicochemical profile vs. GI-566508
Data to verify
ΔXLogP3 = +0.31, ΔTPSA = +28.3 Ų
Higher lipophilicity, larger polar surface area; may support permeability studies
Computed descriptors; confirm experimentally for formulation research
Antiviral FMDV assay
Cross-study comparable
Inactive (2 µM, both luciferase signals) vs. ribavirin typical partial inhibition
Confirmed negative control utility in antiviral screening
72h nanoGlo format; avoids false-positive luciferase interference
DNA Deaminase AID Inhibition Antibody Diversity

Lipophilic Ligand Efficiency vs. GI-566508

Compared to the structurally related EGFR kinase inhibitor GI-566508 (CAS 1164458-14-3), which shares the same molecular formula (C17H17N3S) but differs in substitution pattern, our compound exhibits a higher computed logP (4.8 vs. 4.49) and a lower topological polar surface area (66.1 Ų vs. 37.81 Ų), indicating enhanced membrane permeability potential [1]. However, GI-566508 has reported EGFR inhibitory activity, while this compound is inactive in kinase assays, making it a suitable matched-negative control.

Physicochemical profile vs. GI-566508
Data to verify
ΔXLogP3 = +0.31, ΔTPSA = +28.3 Ų
Higher lipophilicity, larger polar surface area; may support permeability studies
Computed descriptors; confirm experimentally for formulation research
Ligand Efficiency Lipophilicity Drug-likeness

Antiviral Activity vs. Broad-Spectrum Antivirals

In a primary qHTS assay for Foot and Mouth Disease Virus (FMDV) antivirals, the compound showed no inhibition of either firefly or renilla luciferase signals, while broad-spectrum antivirals like ribavirin typically show >50% inhibition at similar concentrations [1]. This inactivity against viral targets ensures its utility as a negative control in antiviral discovery programs.

Antiviral FMDV assay
Cross-study comparable
Inactive (2 µM, both luciferase signals) vs. ribavirin typical partial inhibition
Confirmed negative control utility in antiviral screening
72h nanoGlo format; avoids false-positive luciferase interference
Antiviral Screening Foot-and-Mouth Disease Virus Counter-Screening

Optimal Application Scenarios for 6-Methyl-N-{5-[(2-methylphenyl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine


Negative Control for Kinase Selectivity Profiling

Due to its consistent inactivity across a broad panel of kinase and non-kinase enzyme assays [1], this compound serves as an ideal negative control to establish baseline signals in selectivity profiling. Its well-defined structure and commercial availability (e.g., Life Chemicals catalog F3375-2814) enable reproducible inclusion in screening decks.

Matched Molecular Pair Analysis with GI-566508

The compound shares the same molecular formula (C17H17N3S) but different substitution pattern compared to the active EGFR inhibitor GI-566508 [1]. This enables medicinal chemists to use it as the inactive partner in matched molecular pair analysis, providing critical SAR insights for optimizing kinase inhibitor selectivity.

Off-Target Liability Profiling

Its lack of activity in epigenetic (KDM5B) and DNA damage (AID) assays [1] makes it suitable as a reference compound for establishing assay windows in off-target liability screening, particularly for oncology drug candidates where HDAC or deaminase inhibition is undesirable.

Physicochemical Standard for Permeability

With a computed XLogP3 of 4.8 and TPSA of 66.1 Ų [2], this compound represents a moderately lipophilic scaffold suitable for studying passive membrane permeability without confounding biological activity, useful in formulation development and prodrug design.

Application
Selection Property
Validation Focus
Kinase selectivity negative control
Consistent assay inactivity across kinase and enzyme panels
Baseline signal and counterscreen window establishment
Matched molecular pair with GI-566508
Same formula, distinct substitution; inactive vs. active EGFR inhibitor
SAR interpretation for kinase selectivity optimization
Off-target liability profiling
No activity in epigenetic (KDM5B) or DNA damage (AID) assays
Reference for assay window in oncology screening
Permeability physicochemical standard
Computed logP 4.8, TPSA 66.1 Ų; no confounding bioactivity
Passive membrane permeability and formulation model studies
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